molecular formula C8H4BrF6N B2730177 4-Bromo-2,6-bis(trifluoromethyl)aniline CAS No. 1805510-05-7

4-Bromo-2,6-bis(trifluoromethyl)aniline

Cat. No.: B2730177
CAS No.: 1805510-05-7
M. Wt: 308.021
InChI Key: DDESBCKMFLXTKC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoromethyl)aniline is a halogenated aromatic amine characterized by a bromine substituent at the para position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho positions of the aniline ring. This structural configuration confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESBCKMFLXTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
4-Bromo-2,6-bis(trifluoromethyl)aniline Not provided C₉H₅BrF₆N ~346.0 (calc.) Br (C4), -CF₃ (C2, C6) High electrophilicity; drug intermediates
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N 248.02 Br (C2), -CF₃ (C5) Intermediate in fluorinated dyes
4-Bromo-2,6-diisopropylaniline 80058-84-0 C₁₂H₁₈BrN 256.18 Br (C4), -CH(CH₃)₂ (C2, C6) Insecticide intermediate; m.p. 235°C
2-Bromo-3,5-bis(trifluoromethyl)aniline 174824-16-9 C₈H₄BrF₆N 308.02 Br (C2), -CF₃ (C3, C5) High steric hindrance; catalyst ligand
2-Nitro-4,6-bis(trifluoromethyl)aniline Not provided C₉H₅F₆N₂O₂ 300.14 (calc.) -NO₂ (C2), -CF₃ (C4, C6) Nitration studies; explosive precursors

Physicochemical Properties

  • Electron-Withdrawing Effects : Trifluoromethyl groups (-CF₃) significantly lower the pKa of the aniline NH₂ group compared to alkyl substituents (e.g., -CH(CH₃)₂ in 4-Bromo-2,6-diisopropylaniline). This enhances acidity, favoring reactions like electrophilic substitution .
  • Thermal Stability : Bromine and -CF₃ substituents increase melting points. For example, 4-Bromo-2,6-diisopropylaniline melts at 235–237°C , while nitro analogs (e.g., 2-Nitro-4,6-bis(trifluoromethyl)aniline) exhibit higher decomposition temperatures due to nitro group stability .

Biological Activity

4-Bromo-2,6-bis(trifluoromethyl)aniline is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a bromine atom and two trifluoromethyl groups attached to an aniline core, which influence its chemical reactivity and interactions with biological targets.

  • Molecular Formula : C8H4BrF6N
  • Molecular Weight : 308.02 g/mol
  • CAS Number : 268733-18-2

The presence of the trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action may include:

  • Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity. For instance, it has been noted to inhibit serine proteases, which are important in various physiological processes .
  • Signal Transduction Modulation : The structural features may allow it to modulate signaling pathways related to cell growth and differentiation, potentially impacting cancer biology and other diseases.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Specific mechanisms are under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Enzyme Interaction Studies : A study demonstrated that compounds with similar structures could inhibit TMPRSS4 serine protease activity, suggesting that this compound might also have similar effects .
  • Cell Signaling Pathways : The compound's derivatives have shown potential as agonists for sphingosine-1-phosphate receptors, which are involved in various cellular processes including proliferation and migration.

Case Study 1: Inhibition of Serine Proteases

In a laboratory setting, researchers synthesized derivatives from this compound and evaluated their inhibitory effects on TMPRSS4 serine protease. Results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent against diseases where this protease is implicated.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using bacterial strains such as E. coli and S. aureus. Compounds derived from this compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics.

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismResultReference
Enzyme InhibitionTMPRSS4 Serine ProteaseSignificant inhibition observed
AntimicrobialE. coliMIC = 10 µg/mL
AntimicrobialS. aureusMIC = 15 µg/mL
Cell SignalingSphingosine receptorsAgonist activity confirmed

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